ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a chemical compound characterized by its intricate structure, which includes indole, triazole, and benzene moieties
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, resulting in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their diverse biological activities . These pathways could potentially involve the treatment of cancer cells, microbes, and different types of disorders in the human body .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties . These properties could potentially result in the treatment of various disorders in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate typically involves multi-step reactions. Here’s a possible synthetic route:
Step 1: Starting with ethyl 4-aminobenzoate, it undergoes an acylation reaction with 2-bromoacetyl bromide to form ethyl 4-(2-bromoacetamido)benzoate.
Step 2: In a subsequent step, this compound reacts with 5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base like potassium carbonate, leading to the formation of this compound.
Industrial Production Methods: Large-scale production may adopt similar steps but would optimize reaction conditions for yield and cost-efficiency, involving controlled temperature, pressure, and purification methods.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Undergoes oxidation reactions typically at the indole moiety.
Reduction: Potential reduction reactions at the triazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzene ring or triazole moiety.
Common Reagents and Conditions:
Oxidizing agents: e.g., potassium permanganate, hydrogen peroxide.
Reducing agents: e.g., sodium borohydride, lithium aluminium hydride.
Substitution reagents: e.g., halogenating agents, nitrating agents.
Major Products Formed:
Oxidized derivatives at the indole ring.
Reduced products from the triazole ring.
Substituted products from reactions at benzene or triazole.
Scientific Research Applications
Chemistry:
Used as a building block in the synthesis of more complex molecules.
Studied for its properties and reactions in organic synthesis.
Biology:
Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine:
Explored as a potential therapeutic agent due to its complex structure that may interact with various biological targets.
Industry:
Potential use as an intermediate in the production of pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
Ethyl 4-((5-(1H-indol-3-yl)-1,2,4-triazol-3-yl)thio)benzoate
4-Acetylamino-2-(5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)benzoic acid
These similar compounds share structural features but differ in specific functional groups, affecting their chemical behavior and biological activity.
Uniqueness: The presence of both an indole and a triazole ring makes ethyl 4-(2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate unique, as these moieties can engage in diverse interactions with biological targets, offering a broad spectrum of research and application possibilities.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-3-30-21(29)14-8-10-15(11-9-14)24-19(28)13-31-22-26-25-20(27(22)2)17-12-23-18-7-5-4-6-16(17)18/h4-12,23H,3,13H2,1-2H3,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQXYVDZAAOPTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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